molecular formula C18H18FNO4 B6412687 2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% CAS No. 1261894-25-0

2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6412687
CAS RN: 1261894-25-0
M. Wt: 331.3 g/mol
InChI Key: OWQXJSFUFKDIAS-UHFFFAOYSA-N
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Description

2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% (2-Amino-5-fluorobenzoic acid, 4-BOC, 95%) is an organic compound belonging to the family of aromatic fluorobenzoic acids. It is a synthetic organic compound that is used in a variety of scientific research applications. This compound is often used as a building block for peptide synthesis and as a substrate for various bioconjugation reactions. In addition, it is used in various studies of biochemical and physiological effects.

Scientific Research Applications

2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a building block for peptide synthesis and as a substrate for various bioconjugation reactions. In addition, it is used in various studies of biochemical and physiological effects. For example, this compound has been used in studies of the effect of different environmental factors on the expression of genes and proteins. It has also been used in studies of the regulation of metabolic pathways and the development of new drugs.

Mechanism of Action

2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% is an organic compound that acts as a substrate for various bioconjugation reactions. It is a substrate for the enzyme transglutaminase, which catalyzes the formation of covalent bonds between proteins. In addition, it can be used as a substrate for the enzyme peptidyl transferase, which catalyzes the formation of peptide bonds between amino acids.
Biochemical and Physiological Effects
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% is used in various studies of biochemical and physiological effects. It has been used in studies of the effects of different environmental factors on the expression of genes and proteins. It has also been used in studies of the regulation of metabolic pathways and the development of new drugs. In addition, it has been used in studies of the effects of different drugs on the body, including the effects on the immune system and the cardiovascular system.

Advantages and Limitations for Lab Experiments

2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% has several advantages for lab experiments. It is a highly pure compound with a high yield of the two-step reaction. In addition, it is a versatile compound that can be used in a variety of scientific research applications, including studies of biochemical and physiological effects. However, it is important to note that this compound is toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of 2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95%. It could be used in further studies of the effects of different environmental factors on the expression of genes and proteins. It could also be used in studies of the regulation of metabolic pathways and the development of new drugs. In addition, it could be used in studies of the effects of different drugs on the body, including the effects on the immune system and the cardiovascular system. Finally, it could be used in studies of the effects of different drugs on the brain, including the effects on cognition and behavior.

Synthesis Methods

2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% can be synthesized by a two-step reaction. The first step involves the reaction of 4-bromo-2-nitrobenzenesulfonic acid with 4-aminophenol in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting 4-bromo-2-aminophenol with 5-fluorobenzoic acid in the presence of a base, such as potassium carbonate. The yield of the two-step reaction is approximately 95%.

properties

IUPAC Name

5-fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)14-9-6-12(19)10-15(14)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQXJSFUFKDIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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